CYP450 Isoform Inhibition Profile: Fustin vs. Fisetin — Lower Drug Interaction Risk
In a direct head-to-head recombinant human CYP enzyme assay, fustin and fisetin isolated from the same Rhus verniciflua extract were evaluated against five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) using a luminescent method [1]. Fustin showed moderate inhibitory effects exclusively on CYP2C19 (IC50 = 64.3 μg/mL) and weak inhibition of all other isoforms tested, a profile comparable to the whole aRVS extract. In contrast, fisetin demonstrated potent inhibitory effects on three isoforms simultaneously: CYP2C9 (IC50 reported as potent, below extract-level inhibition), CYP2C19 (potent), and CYP1A2 (potent), with moderate inhibition of CYP2D6 and weak inhibition of CYP3A4 [1]. This isoform-selective profile of fustin predicts a substantially narrower spectrum of pharmacokinetic drug interactions compared to fisetin, which concurrently inhibits multiple CYP isoforms critical for metabolism of warfarin, phenytoin, and numerous oncology drugs [1].
| Evidence Dimension | CYP450 isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | CYP2C19 IC50 = 64.3 μg/mL (moderate); CYP1A2, CYP2C9, CYP2D6, CYP3A4: weak inhibition (IC50 values not reached at tested concentrations) |
| Comparator Or Baseline | Fisetin: potent inhibition of CYP2C9, CYP2C19, and CYP1A2; moderate inhibition of CYP2D6; weak inhibition of CYP3A4 |
| Quantified Difference | Fustin inhibits only 1 of 5 isoforms at moderate level vs. fisetin which potently inhibits 3 of 5 isoforms; ~6.6-fold higher IC50 for CYP2C19 relative to the potent inhibition range observed for fisetin |
| Conditions | Luminescent CYP recombinant human enzyme assay; compounds isolated from allergen-removed Rhus verniciflua stoke (aRVS) standardized extract |
Why This Matters
For procurement in drug development or in vivo pharmacological studies, fustin's narrower CYP inhibition spectrum translates to lower probability of metabolic drug–drug interactions, a critical differentiator when selecting between structurally similar flavonoids for combination therapy or chronic-dosing models.
- [1] Kim J, et al. Inhibition of Human Cytochrome P450 Enzymes by Allergen Removed Rhus verniciflua Stoke Standardized Extract and Constituents. Evid Based Complement Alternat Med. 2014;2014:150351. doi:10.1155/2014/150351. View Source
